molecular formula C14H17NO7 B2648445 Diethyl 2-(3-methoxy-4-nitrophenyl)malonate CAS No. 1374575-51-5

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Cat. No.: B2648445
CAS No.: 1374575-51-5
M. Wt: 311.29
InChI Key: HXIQFSNPKURUHI-UHFFFAOYSA-N
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Description

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate ( 1374575-51-5) is a high-purity chemical compound offered for research and development purposes. This nitro- and methoxy-substituted malonate ester has a molecular formula of C14H17NO7 and a molecular weight of 311.29 g/mol . As a malonate derivative, it serves as a valuable synthetic intermediate in organic synthesis. Malonate esters are traditionally regarded as important materials for synthesizing key intermediates of numerous active substances . They are commonly employed in carbon-carbon bond-forming reactions, such as Michael additions to α,β-unsaturated carbonyl compounds, which are useful methods for remote functionalization in organic synthesis . Researchers utilize this compound strictly in controlled laboratory settings. Handle with appropriate care, as it carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors, wearing protective gloves, and washing thoroughly after handling . This product is intended for research use only and is not classified as a drug, food, or cosmetic. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(3-methoxy-4-nitrophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO7/c1-4-21-13(16)12(14(17)22-5-2)9-6-7-10(15(18)19)11(8-9)20-3/h6-8,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIQFSNPKURUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)[N+](=O)[O-])OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate typically involves the esterification of malonic acid with ethanol in the presence of an acid catalyst. The phenyl ring is then functionalized with methoxy and nitro groups through electrophilic aromatic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitutions occur .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(3-methoxy-4-nitrophenyl)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

  • Knoevenagel Condensation : The compound can react with aldehydes or ketones to form substituted alkenes.
  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

Medicinal Chemistry

This compound has garnered attention for its potential use in drug development. Its derivatives may interact with specific biological targets, leading to therapeutic effects. Notable areas of investigation include:

  • Enzyme Modulation : Compounds derived from this compound have shown promise in modulating enzyme activity, which can be crucial for developing treatments for various diseases.

Research indicates that this compound exhibits significant biological activity, including:

  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against various pathogens.
  • Anti-inflammatory Effects : Studies suggest potential applications in treating inflammatory conditions by inhibiting specific signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial properties of this compound derivatives against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as lead compounds for antibiotic development.
  • Anti-inflammatory Mechanisms :
    Research focused on the anti-inflammatory effects of this compound revealed that it could inhibit pro-inflammatory cytokines through modulation of NF-kB signaling pathways. This finding highlights its potential therapeutic application in inflammatory diseases.
  • Synthesis of Novel Heterocycles :
    A series of novel heterocyclic compounds were synthesized using this compound as a precursor. These compounds displayed promising biological activities, warranting further investigation into their pharmacological profiles.

Mechanism of Action

The mechanism of action of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release malonic acid derivatives, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional attributes of diethyl 2-(3-methoxy-4-nitrophenyl)malonate with analogous malonate derivatives:

Compound Substituents Ester Groups Key Applications Reactivity Notes
This compound 3-OCH₃, 4-NO₂ Ethyl Pharmaceutical intermediates, heterocycle synthesis Nitro group aids in electrophilic substitutions; methoxy directs regioselectivity
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate 4-Cl, 2-NO₂ Methyl ANDA/NDA drug applications (e.g., quinolones) Chloro and nitro groups enhance reactivity for cyclocondensation
Di-t-butyl 2-(2-nitrophenyl)malonate 2-NO₂ t-Butyl Catalytic asymmetric synthesis of oxindoles Bulky t-butyl esters reduce hydrolysis rates, favoring cyclization
Diethyl 2-(2-nitrobenzyl)malonate 2-NO₂ (benzyl substituent) Ethyl Precursor for nitroaromatic polymers Benzyl group increases steric hindrance
Diethyl 2-(4-fluorophenyl)malonate derivatives 4-F, variable substituents Ethyl Fluorinated drug candidates (e.g., antibacterials) Fluorine’s electronegativity enhances metabolic stability

Reactivity and Electronic Effects

  • Nitro vs. Methoxy Groups: The nitro group (-NO₂) in the target compound is a strong electron-withdrawing group (EWG), activating the aromatic ring toward nucleophilic attack. In contrast, the methoxy group (-OCH₃) is electron-donating (EDG), creating a push-pull electronic effect that directs reactions to specific positions on the ring .
  • Ester Group Influence : Ethyl esters (as in the target compound) offer a balance between reactivity and steric bulk. Methyl esters (e.g., dimethyl 2-(4-chloro-2-nitrophenyl)malonate) are more reactive toward hydrolysis, while t-butyl esters (e.g., di-t-butyl derivatives) resist hydrolysis, making them suitable for prolonged reaction conditions .

Physical and Spectroscopic Properties

  • Melting Points : Coumarin-derived malonates (e.g., diethyl 2-[(5,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl]malonate) exhibit m.p. 155–156°C, suggesting similar thermal stability for the nitro-substituted analogue .
  • Spectroscopy: Nitro groups in malonates produce distinct $^{1}\text{H}$-NMR shifts (δ 8.2–8.5 ppm for aromatic protons) and IR stretches (~1520 cm⁻¹ for NO₂) .

Biological Activity

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15NO6, with a molecular weight of 295.29 g/mol. It is characterized by a malonate backbone substituted with a methoxy group and a nitrophenyl moiety, which enhances its reactivity and potential applications in various biological contexts.

Synthesis

The synthesis of this compound typically involves the alkylation of diethyl malonate with 3-methoxy-4-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction is generally performed under reflux conditions using ethanol as a solvent. This method allows for the efficient production of the compound, which can be further purified through recrystallization or distillation .

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and interact with specific receptors. The presence of both the methoxy and nitro groups in its structure may enhance its binding affinity to various biological targets, making it a promising candidate for drug development.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, compounds derived from similar structures have shown IC50 values in the range of 45–114 µM against various cancer cell lines, such as Vero and MCF-7 . The mechanism underlying this activity may involve inhibition of critical cellular pathways associated with tumor growth.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, studies have highlighted its ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition profiles suggest that it could lead to significant drug-drug interactions if used concurrently with other medications .

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to this compound:

  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against a range of pathogens. For instance, compounds with similar structural features showed MIC values ranging from 3.27 to 6.55 μg/mL against bacteria like Bacillus subtilis and Pseudomonas aeruginosa .
  • Cytotoxicity Studies : In vitro assays have been conducted to evaluate the cytotoxic effects on cancer cell lines. Compounds derived from diethyl malonates exhibited varying degrees of cytotoxicity, indicating their potential as therapeutic agents .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that some derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a targeted approach for cancer therapy .

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative table is presented below:

Compound NameStructural FeaturesNotable Biological Activity
This compoundMethoxy and nitro groupsAntitumor and enzyme inhibition
Diethyl 2-(4-nitrophenyl)malonateNitro group onlyModerate antitumor activity
Diethyl 2-(4-methoxyphenyl)malonateMethoxy group onlyLimited biological activity

Q & A

Q. Q1: What are reliable methods to synthesize diethyl 2-(3-methoxy-4-nitrophenyl)malonate?

Methodological Answer: A common approach involves nucleophilic aromatic substitution (NAS) of nitro-substituted aryl halides with diethyl malonate. For example:

Substrate Preparation : React 3-methoxy-4-nitrofluorobenzene with diethyl malonate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 100°C .

Regioselectivity Control : The nitro and methoxy groups direct substitution to the para position relative to the nitro group.

Purification : Use column chromatography (e.g., 2–10% EtOAc in hexanes) to isolate the product. Yields typically range from 85–90% under optimized conditions .

Advanced Synthesis: Regiochemical Challenges

Q. Q2: How can regioselectivity be controlled during nitrophenyl substitution in malonate derivatives?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Electronic Effects : Nitro groups are meta-directing but deactivating, while methoxy groups are ortho/para-directing and activating. Computational modeling (DFT) can predict preferred substitution sites .
  • Experimental Validation : Use in situ monitoring (e.g., TLC or HPLC) to track intermediate formation. For example, in diethyl 2-(4-chloro-5-fluoro-2-nitrophenyl)malonate synthesis, fluorine’s electron-withdrawing effect shifts substitution patterns .

Basic Characterization Techniques

Q. Q3: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Identify protons on the malonate backbone (δ ~5.3 ppm for the central CH) and aryl substituents (δ ~7.5–8.0 ppm for nitroaromatic protons) .
  • FTIR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 326.09 for C₁₄H₁₆NO₇).

Advanced Reactivity: Mechanistic Insights

Q. Q4: How do reaction conditions influence the formation of bicyclic vs. linear products in malonate arylation?

Methodological Answer:

  • Thermal vs. Sonochemical Pathways : Thermal conditions favor intramolecular cyclization (e.g., bicyclic products via six-membered transition states), while ultrasound promotes radical intermediates, leading to linear adducts .
  • Oxidant Choice : Mn(III) acetate facilitates single-electron transfer (SET) pathways, whereas cerium ammonium nitrate (CAN) favors nitrate ester formation .

Data Contradictions in Precursor Studies

Q. Q5: How can isotopic labeling resolve contradictions in malonate biosynthesis pathways?

Methodological Answer:

  • Isotopic Tracers : Use ¹³C-labeled acetate or butyrate to trace malonate precursors in metabolic studies. For example, neonatal rat brains show higher malonate labeling from butyrate than acetate, suggesting compartmentalized fatty acid oxidation .
  • Enzyme Inhibition : Apply malonyl-CoA decarboxylase inhibitors to isolate contributions from acetyl-CoA vs. exogenous sources .

Applications in Drug Intermediate Synthesis

Q. Q6: How is this malonate derivative used in synthesizing pharmaceutical intermediates?

Methodological Answer:

  • Eprosartan Analogs : Diethyl 2-((thiophen-2-yl)methylene)malonate, a structural analog, serves as a key intermediate in angiotensin II receptor blockers. Similar strategies can apply to nitro/methoxy-substituted malonates .
  • Cross-Coupling Reactions : Use Buchwald-Hartwig amination to introduce amines or heterocycles at the nitro position .

Advanced Catalytic Mechanisms

Q. Q7: What enzymatic strategies enable enantioselective decarboxylation of malonate derivatives?

Methodological Answer:

  • AMDase Catalysis : Arylmalonate decarboxylase (AMDase) selectively decarboxylates α-arylmalonates. Structural analysis (homology modeling) shows substrate binding pockets accommodate nitro/methoxy groups via π-π stacking and hydrogen bonding .
  • Kinetic Studies : Measure kcat and KM for this compound to compare with methyl- or benzyl-substituted analogs .

Analytical Challenges in Isomer Differentiation

Q. Q8: How can EPR spectroscopy distinguish between geometric isomers of malonate adducts?

Methodological Answer:

  • Pulsed EPR : Detect hyperfine coupling constants (HFCC) of radical adducts. For example, diethyl fumarate (trans) and maleate (cis) show distinct HFCC patterns due to differences in spin density distribution .
  • DFT Simulations : Compare experimental EPR data with computed spectra for diastereomeric intermediates .

Q. Tables for Key Data

Parameter Example Value Reference
Synthesis Yield 87–90% (EtOAc/hexanes elution)
¹H NMR (Central CH) δ 5.30 ppm (s, 1H)
FTIR (Nitro Stretch) 1520 cm⁻¹
AMDase kcat 12.4 s⁻¹ (for α-methyl analog)

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